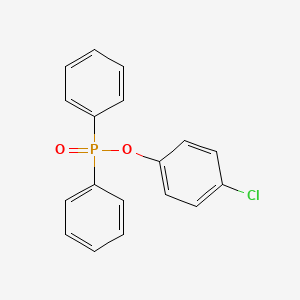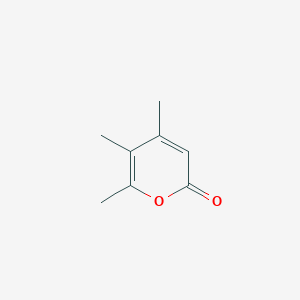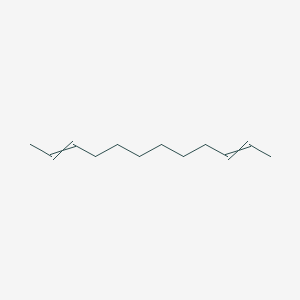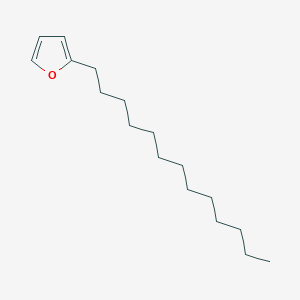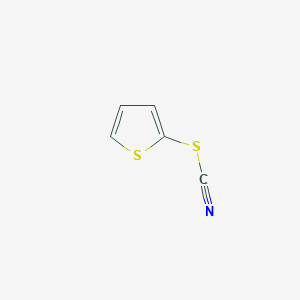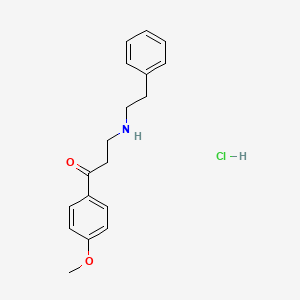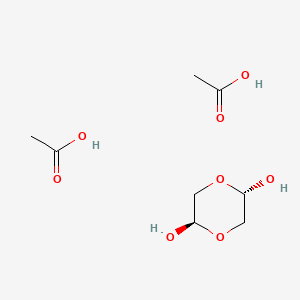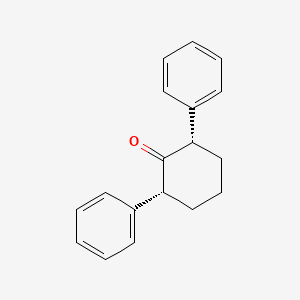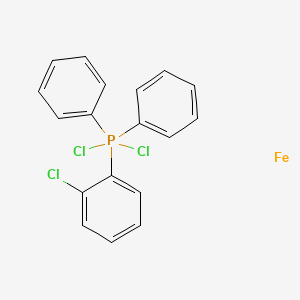
Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide is a chemical compound with the molecular formula C25H35BrN2 and a molecular weight of 443.463 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with allyl and alpha-methylphenethyl groups, and a bromide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide typically involves the reaction of 1-allyl-1,4-bis(alpha-methylphenethyl)piperazine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bromide salt. The process may involve steps such as:
Alkylation: The piperazine ring is alkylated with allyl and alpha-methylphenethyl groups.
Salt Formation: The alkylated piperazine is then reacted with hydrobromic acid to form the bromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinium compounds.
Aplicaciones Científicas De Investigación
Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, chloride
- Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, iodide
- Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, sulfate
Uniqueness
Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts.
Propiedades
Número CAS |
23111-71-9 |
|---|---|
Fórmula molecular |
C25H35BrN2 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1,4-bis(1-phenylpropan-2-yl)-1-prop-2-enylpiperazin-1-ium;bromide |
InChI |
InChI=1S/C25H35N2.BrH/c1-4-17-27(23(3)21-25-13-9-6-10-14-25)18-15-26(16-19-27)22(2)20-24-11-7-5-8-12-24;/h4-14,22-23H,1,15-21H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
YZJZOCOFEHOSRW-UHFFFAOYSA-M |
SMILES canónico |
CC(CC1=CC=CC=C1)N2CC[N+](CC2)(CC=C)C(C)CC3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)
